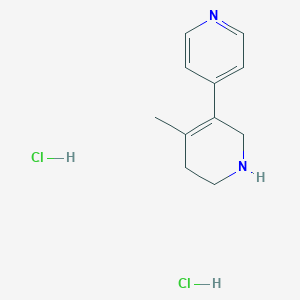
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14N2.2ClH. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond.
Preparation Methods
The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .
Scientific Research Applications
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties . Additionally, it has industrial applications in the development of redox flow batteries and electrochromic devices .
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .
Comparison with Similar Compounds
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is commonly used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique structural features of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride, such as the presence of a methyl group and the tetrahydro configuration, contribute to its distinct chemical behavior and applications .
Biological Activity
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS Number: 2445790-77-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 247.1641 g/mol
- Structure : The compound features a tetrahydro-bipyridine structure which is significant in its biological activity.
Biological Activities
Research indicates that compounds similar to 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine exhibit various biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its interaction with various biological targets:
- HDAC Inhibition : The compound may inhibit HDAC enzymes, which are involved in the regulation of gene expression related to inflammation and cancer .
- Cell Signaling Pathways : It likely affects multiple signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrahydropyridine derivatives:
Properties
Molecular Formula |
C11H16Cl2N2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
InChI Key |
GGCMSCRRSFSNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















